Plasiatine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

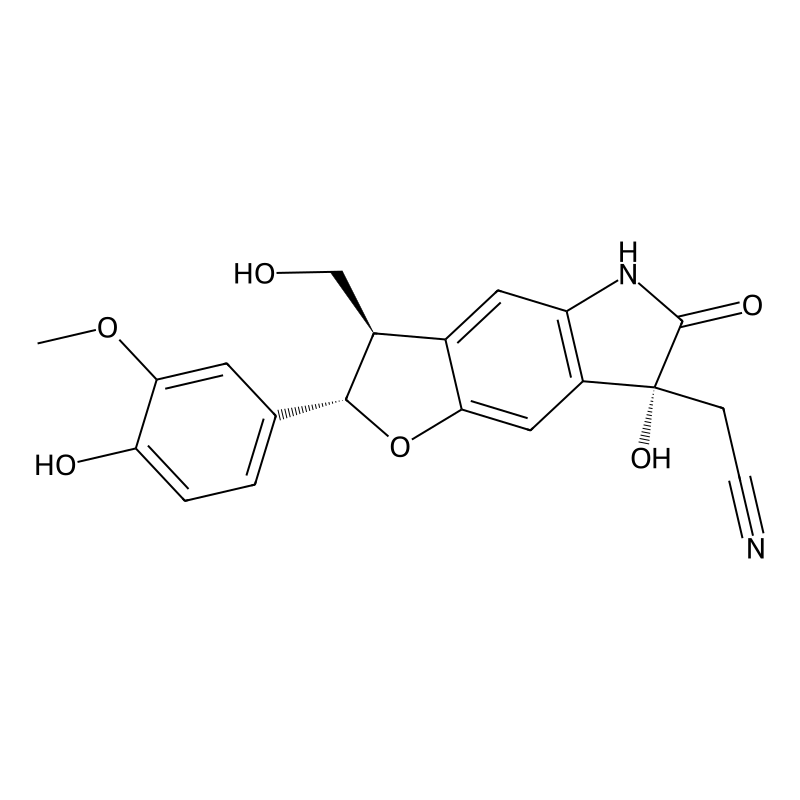

Plasiatine is a unique compound identified as an indole-phenylpropanoid hybrid, derived from the seeds of Plantago asiatica. This compound exhibits a distinctive structure characterized by the linkage of an indole moiety to a phenylpropanoid unit through a carbon bond, setting it apart from other known phytochemicals. Plasiatine has garnered attention due to its potential biological activities, particularly its interaction with specific protein targets in cellular signaling pathways .

Plasiatine has been shown to exhibit significant biological activity, particularly as an activator of SHP2. This activation is crucial because SHP2 plays a vital role in various signaling pathways, including those involved in cell growth and differentiation. The compound's ability to enhance SHP2 activity suggests potential therapeutic applications in diseases where SHP2 is implicated, such as cancer and inflammatory disorders . Additionally, plasiatine's interactions with specific amino acids in SHP2 highlight its specificity and potential for targeted therapeutic strategies.

The synthesis of plasiatine primarily involves extraction from Plantago asiatica seeds. The process includes:

- Extraction: Seeds are harvested and subjected to solvent extraction methods to isolate plasiatine.

- Purification: The crude extract undergoes chromatographic techniques to purify plasiatine.

- Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of plasiatine .

These methods emphasize the natural origin of plasiatine while also paving the way for synthetic approaches that could facilitate its study and application.

Plasiatine's most promising applications lie in pharmacology, particularly in developing therapeutics targeting SHP2-related pathways. Given its role as an activator of protein tyrosine phosphatases, plasiatine could be explored for:

- Cancer Treatment: Targeting aberrant SHP2 activity in tumors.

- Anti-inflammatory Therapies: Modulating immune responses through SHP2 activation.

- Drug Discovery: Serving as a lead compound for designing new inhibitors or activators in similar pathways .

Studies on plasiatine have focused on its interactions with SHP2, revealing insights into its binding dynamics and functional consequences. Molecular docking simulations suggest that plasiatine binds within the active site of SHP2, influencing its phosphatase activity. This interaction is critical for understanding how plasiatine may exert its biological effects and could guide further research into its mechanism of action .

Plasiatine shares structural features with several other compounds but stands out due to its unique hybrid nature and specific biological activity. Here are some similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Indole-3-carbinol | Indole derivative | Anti-cancer properties |

| Curcumin | Phenolic compound | Anti-inflammatory and antioxidant |

| Resveratrol | Stilbene derivative | Cardioprotective effects |

| Quercetin | Flavonoid | Antioxidant and anti-inflammatory |

Plasiatine is unique among these compounds due to its specific activation of non-receptor protein tyrosine phosphatases like SHP2, which is not a common feature among the others listed . This specificity may offer novel therapeutic avenues that are not available with other structurally similar compounds.